molecular formula C10H12N2O B13590475 1-(2H-indazol-2-yl)propan-2-ol

1-(2H-indazol-2-yl)propan-2-ol

Cat. No.: B13590475
M. Wt: 176.21 g/mol
InChI Key: GLXLMUDMINWGFS-UHFFFAOYSA-N
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Description

1-(2H-indazol-2-yl)propan-2-ol is a chemical compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound features an indazole ring attached to a propanol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-indazol-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, followed by the reduction of the resulting intermediate . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . These reactions typically occur under mild conditions and provide good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2H-indazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The indazole ring can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups onto the indazole ring.

Mechanism of Action

The mechanism of action of 1-(2H-indazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2H-indazol-2-yl)propan-2-ol is unique due to its specific structure, which allows for diverse chemical reactions and potential applications in various fields. Its combination of an indazole ring and a propanol group provides a versatile platform for further modifications and studies.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-indazol-2-ylpropan-2-ol

InChI

InChI=1S/C10H12N2O/c1-8(13)6-12-7-9-4-2-3-5-10(9)11-12/h2-5,7-8,13H,6H2,1H3

InChI Key

GLXLMUDMINWGFS-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C2C=CC=CC2=N1)O

Origin of Product

United States

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